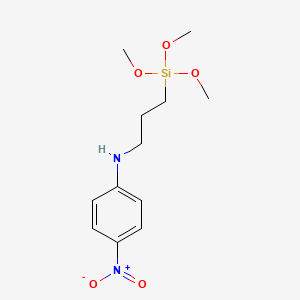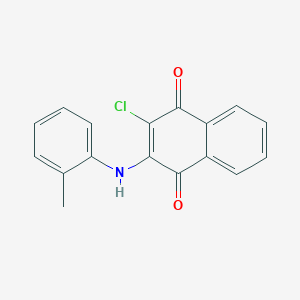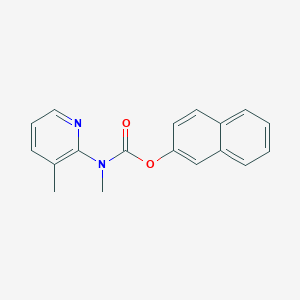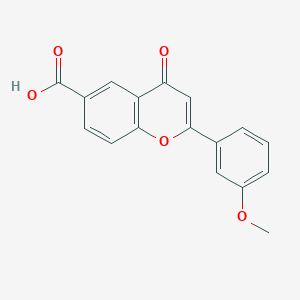![molecular formula C16H26OSSi B11836894 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol CAS No. 86029-80-3](/img/structure/B11836894.png)
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The phenylsulfanyl and trimethylsilyl groups can be substituted under appropriate conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in interactions with thiol groups in proteins, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[(Trimethylsilyl)methyl]cyclohexan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and applications.
Cyclohexan-1-ol: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Uniqueness: 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
86029-80-3 |
|---|---|
Molecular Formula |
C16H26OSSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-[phenylsulfanyl(trimethylsilyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSSi/c1-19(2,3)16(14-11-7-8-12-15(14)17)18-13-9-5-4-6-10-13/h4-6,9-10,14-17H,7-8,11-12H2,1-3H3 |
InChI Key |
HUKCWHWWTFHEDX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1CCCCC1O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)


![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)




![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)

